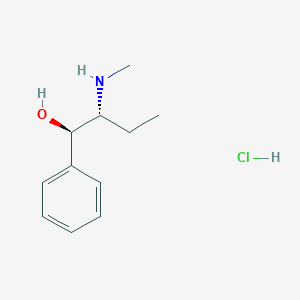
N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (AMP-PY-PY) is an organophosphorus compound that has been used in scientific research for various applications. It is a synthetic compound consisting of two pyrimidine rings, one pyridine ring, and a methylphenyl group. It has been used in the synthesis of a variety of organic compounds, as well as in the study of enzyme inhibitors, receptor agonists, and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Pyrimidine derivatives, including structures similar to N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, have been investigated for their anti-inflammatory properties. Substituted 1,2,3,4-tetrahydropyrimidine derivatives, for instance, have shown significant in vitro anti-inflammatory activity, suggesting potential for designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-cancer Research
Research has focused on the anti-cancer potential of pyrimidine derivatives across various molecular scaffolds. Pyrimidine-based compounds have been extensively reported for their anticancer activities, with patents suggesting their effectiveness through various mechanisms indicating potential interactions with diverse enzymes, targets, and receptors. This highlights pyrimidines' prominence in cancer research and as potential future drug candidates (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Optoelectronic Materials
Quinazolines and pyrimidines have been noted for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating their significance beyond medicinal chemistry into materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry and Pharmacology
Pyrimidines play a crucial role in medicinal chemistry due to their presence in nucleic acid components, vitamins, and neurotransmitters. Structural Activity Relationship (SAR) studies of pyrimidine derivatives have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, underscoring their versatility and potential in drug development (Natarajan, N, S, & S, 2022).
Alzheimer's Disease Research
Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. Ongoing research aims to mitigate adverse effects associated with current treatments and improve the efficacy of drugs targeting neurological disorders. The SAR-based approach to studying pyrimidine derivatives in Alzheimer's disease research indicates their promising role in developing therapeutic agents (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).
Eigenschaften
IUPAC Name |
2-methyl-1-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-9-13(17)4-5-14(11)20-16-19-8-6-15(21-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGVVCLIFBRODR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652142 |
Source


|
| Record name | 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112696-91-0 |
Source


|
| Record name | 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[2,1-c][1,2,4]triazepine-7(1H)-thione, 9-(1,1-dimethylethyl)-](/img/no-structure.png)
![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)


![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)